N-[4-(acetylsulfamoyl)phenyl]-3-phenylbutanamide
Description
Significance of Sulfonamide Pharmacophores in Medicinal Chemistry
The sulfonamide group (-SO₂NH₂) is a cornerstone pharmacophore in medicinal chemistry, with its discovery marking a revolutionary moment in the history of medicine. The journey began with the discovery of Prontosil in the 1930s, the first effective antimicrobial agent, which was later found to be a prodrug that metabolized into sulfanilamide (B372717). nih.gov This breakthrough ushered in the era of sulfa drugs, the first class of systemic antibacterial agents that saved countless lives before the widespread availability of penicillin. ajchem-b.comresearchgate.net
The versatility of the sulfonamide scaffold has allowed it to become a "privileged structure" in drug design. nih.gov Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of drugs for a wide array of diseases. nih.govresearchgate.net Beyond their initial antibacterial applications, sulfonamides are integral to therapies for:
Viral Infections: As protease inhibitors in antiviral treatments. nih.gov
Cancer: By inhibiting enzymes like carbonic anhydrase, which are involved in tumor progression. ajchem-b.comresearchgate.net
Inflammatory Diseases: Through mechanisms such as the inhibition of cyclooxygenase-2 (COX-2). nih.gov
Ocular and Cardiovascular Disorders: Including treatments for glaucoma and hypertension. nih.govresearchgate.net
The enduring importance of sulfonamides lies in their synthetic accessibility and their ability to act as versatile building blocks for creating compounds with diverse and specific biological targets. ajchem-b.comtandfonline.com
Evolution of Butanamide-Based Structures in Biological Research
The butanamide moiety, a four-carbon amide chain, is another significant structural motif in biologically active compounds. When combined with phenyl groups, as in N-[4-(acetylsulfamoyl)phenyl]-3-phenylbutanamide, it forms a phenylbutanamide backbone that has been explored for various therapeutic applications.
Research into N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides, for instance, has demonstrated their potential as potent antifungal agents. nih.gov Studies have shown that modifications to the phenyl rings, such as the introduction of electron-withdrawing groups, can significantly influence their activity against various fungal pathogens like Pyricularia oryzae and Puccinia recondita. nih.gov This highlights the tunability of the butanamide scaffold and its potential for developing new classes of agrochemicals or antifungal drugs. The evolution of these structures in research demonstrates a clear trajectory towards optimizing their biological effects through systematic chemical modification.
Positioning of this compound within Contemporary Chemical Biology Research
Given the absence of extensive published research on this compound, its position in contemporary chemical biology is best understood as that of a novel investigational compound. Its structure suggests a deliberate design to explore the potential synergistic or novel biological activities that may arise from the combination of the sulfonamide and phenylbutanamide pharmacophores.
Researchers synthesizing such a molecule would likely be motivated by several hypotheses:
Dual-Target Activity: The compound could be designed to interact with multiple biological targets, a strategy often employed to overcome drug resistance or achieve enhanced efficacy.
Novel Pharmacological Profile: The unique combination of the two moieties might lead to a completely new mechanism of action not observed with either component alone.
Improved Pharmacokinetic Properties: The phenylbutanamide portion might serve to modulate the solubility, stability, or cell permeability of the sulfonamide component, thereby enhancing its bioavailability.
The compound therefore sits (B43327) at the intersection of established sulfonamide research and emerging investigations into butanamide derivatives, representing a logical next step in the exploration of new chemical space for drug discovery.
Overview of Research Paradigms Applied to Sulfamoyl-Substituted Phenylbutanamides
The investigation of a novel compound like this compound would typically follow a well-established research paradigm in medicinal chemistry.
Synthesis and Characterization: The synthesis would likely involve a multi-step process. A common approach would be the acylation of a substituted aniline (B41778), such as 4-amino-N-acetylbenzenesulfonamide, with 3-phenylbutanoic acid or an activated derivative thereof. The reaction progress would be monitored using techniques like Thin-Layer Chromatography (TLC). nih.govresearchgate.net Following synthesis and purification (often via recrystallization or column chromatography), the compound's structure would be unequivocally confirmed using a suite of spectroscopic methods, including:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical environment of the hydrogen and carbon atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of key functional groups like amides and sulfonamides.
Mass Spectrometry (MS): To confirm the molecular weight of the compound. researchgate.net In some cases, single-crystal X-ray crystallography might be used to determine the precise three-dimensional structure of the molecule. nih.govresearchgate.net
Biological Evaluation: Once synthesized and characterized, the compound would be subjected to a battery of biological assays. Based on the known activities of its parent scaffolds, these could include:
Antimicrobial and Antifungal Screening: Testing against a panel of pathogenic bacteria and fungi to determine its inhibitory activity. nih.govscielo.br
Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes, such as carbonic anhydrase, proteases, or kinases, which are common targets for sulfonamide-based drugs. nih.govajchem-b.com
Cell-Based Assays: Assessing its effects on various cell lines to probe for anticancer or anti-inflammatory properties.
The data gathered from these studies would be used to establish a structure-activity relationship (SAR), guiding the design and synthesis of future analogs with potentially improved potency and selectivity. researchgate.net
Data Tables
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₀N₂O₄S |
| Molecular Weight | 376.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1178498-84-7 |
| Topological Polar Surface Area | 104.9 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| LogP (Calculated) | 2.8 - 3.2 |
Note: These properties are computationally derived and may vary slightly from experimentally determined values.
Table 2: Representative Biological Activities of Sulfonamide and Butanamide Scaffolds
| Compound Class | Scaffold | Representative Biological Activity | Reference |
| Sulfa Drugs | Sulfonamide | Antibacterial | nih.govajchem-b.com |
| Celecoxib | Sulfonamide | Anti-inflammatory (COX-2 inhibitor) | nih.gov |
| Dorzolamide | Sulfonamide | Anti-glaucoma (Carbonic anhydrase inhibitor) | ajchem-b.comresearchgate.net |
| N-aryl-3-(4-phenoxyphenyl)butanamides | Butanamide | Antifungal | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13(15-6-4-3-5-7-15)12-18(22)19-16-8-10-17(11-9-16)25(23,24)20-14(2)21/h3-11,13H,12H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSDUWFVFGLXGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 4 Acetylsulfamoyl Phenyl 3 Phenylbutanamide
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of N-[4-(acetylsulfamoyl)phenyl]-3-phenylbutanamide reveals two primary disconnections corresponding to the amide linkages. The most logical disconnection is at the amide bond connecting the phenylbutanamide moiety and the substituted phenyl ring. This leads to two key precursors: 3-phenylbutanoic acid and 4-amino-N-acetylbenzenesulfonamide.
A further disconnection of the N-acetylsulfonamide bond in 4-amino-N-acetylbenzenesulfonamide is also conceivable, leading to 4-aminobenzenesulfonamide and an acetylating agent. This step-wise approach allows for the synthesis of the core fragments from readily available starting materials.
Classical and Modern Synthetic Routes for this compound
The synthesis of the target compound is a multi-step process that involves the preparation of the sulfonamide and phenylbutanamide cores, followed by their coupling.
Synthesis of the Sulfonamide Moiety
The synthesis of the key sulfonamide intermediate, 4-amino-N-acetylbenzenesulfonamide, can be approached in a few ways. One common method involves the acetylation of the sulfonamide nitrogen of sulfanilamide (B372717) (4-aminobenzenesulfonamide).
Alternatively, a one-pot reaction can be employed where a primary aryl amine is first reacted with an arylsulfonyl chloride, followed by in-situ acylation of the newly formed N-arylsulfonamide. researchgate.net
A plausible synthetic route is outlined below:
Chlorosulfonation of Acetanilide (B955): The synthesis can begin with the chlorosulfonation of acetanilide to produce 4-acetamidobenzenesulfonyl chloride. This electrophilic aromatic substitution is a well-established industrial process.
Ammonolysis: The resulting sulfonyl chloride is then treated with ammonia (B1221849) to form 4-acetamidobenzenesulfonamide. prepchem.comgoogle.com
Selective Deacetylation: The crucial step is the selective hydrolysis of the acetamido group to yield 4-aminobenzenesulfonamide (sulfanilamide).
N-Acetylation of the Sulfonamide: Finally, the sulfonamide nitrogen of sulfanilamide is selectively acetylated to give the desired 4-amino-N-acetylbenzenesulfonamide intermediate.
| Step | Reactants | Reagents | Product |
| 1 | Acetanilide | Chlorosulfonic acid | 4-acetamidobenzenesulfonyl chloride |
| 2 | 4-acetamidobenzenesulfonyl chloride | Ammonia | 4-acetamidobenzenesulfonamide |
| 3 | 4-acetamidobenzenesulfonamide | Acid or Base | 4-aminobenzenesulfonamide |
| 4 | 4-aminobenzenesulfonamide | Acetic anhydride (B1165640) or Acetyl chloride | 4-amino-N-acetylbenzenesulfonamide |
Synthesis of the Phenylbutanamide Core
The 3-phenylbutanoic acid core can be synthesized through various established methods. One common approach is the malonic ester synthesis, starting from benzyl (B1604629) chloride and diethyl malonate. Another route involves the Knoevenagel condensation of benzaldehyde (B42025) with a suitable active methylene (B1212753) compound, followed by reduction and hydrolysis.
A representative synthesis is detailed below:
Alkylation of Ethyl Acetoacetate (B1235776): Ethyl acetoacetate can be deprotonated with a base like sodium ethoxide, followed by alkylation with benzyl bromide.
Hydrolysis and Decarboxylation: The resulting ketoester is then hydrolyzed and decarboxylated under acidic or basic conditions to yield 3-phenylbutanoic acid.
| Step | Reactants | Reagents | Product |
| 1 | Ethyl acetoacetate, Benzyl bromide | Sodium ethoxide | Ethyl 2-benzyl-3-oxobutanoate |
| 2 | Ethyl 2-benzyl-3-oxobutanoate | Acid or Base, Heat | 3-phenylbutanoic acid |
Coupling Strategies and Optimized Reaction Conditions
The final and critical step in the synthesis is the formation of the amide bond between 4-amino-N-acetylbenzenesulfonamide and 3-phenylbutanoic acid. Direct reaction of a carboxylic acid and an amine to form an amide is generally inefficient and requires high temperatures. Therefore, coupling agents are employed to activate the carboxylic acid.
Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.
Optimized Reaction Conditions:
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are typically used.
Temperature: The reaction is usually carried out at room temperature.
Stoichiometry: A slight excess of the carboxylic acid and coupling agents may be used to ensure complete conversion of the amine.
Work-up: The major byproduct of DCC, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration. In the case of EDC, the urea (B33335) byproduct is water-soluble and can be removed by aqueous work-up.
| Coupling Agent | Additive | Typical Solvent | Key Advantage |
| DCC | HOBt | DCM, DMF | Insoluble urea byproduct, easy removal |
| EDC | HOBt | DMF, DCM, Water | Water-soluble urea byproduct, easier work-up |
Advanced Synthetic Techniques for Analog Development
The development of analogs of this compound can be achieved by modifying either the sulfonamide or the phenylbutanamide moiety.
Combinatorial Chemistry: Solid-phase synthesis techniques can be employed to rapidly generate a library of analogs by using a variety of substituted carboxylic acids or sulfonamides.
Parallel Synthesis: This technique allows for the simultaneous synthesis of multiple analogs in separate reaction vessels.
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the coupling step.
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher purity and safer reaction conditions.
Spectroscopic and Chromatographic Methods for Compound Verification and Purity Assessment
The structural confirmation and purity assessment of the final compound and its intermediates are crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information about the number and chemical environment of protons. Characteristic signals would be expected for the aromatic protons, the methine and methylene protons of the phenylbutanamide chain, the acetyl protons, and the NH protons of the amide and sulfonamide groups.
¹³C NMR: Shows the number of different carbon environments in the molecule. Key signals would include those for the carbonyl carbons of the amides and the aromatic carbons.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands would be observed for the N-H stretching of the amides, C=O stretching of the amides, and the S=O stretching of the sulfonamide group.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| N-H Stretch (Amide) | 3300-3500 |
| C=O Stretch (Amide) | 1630-1680 |
| S=O Stretch (Sulfonamide) | 1330-1370 (asymmetric), 1140-1180 (symmetric) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR would provide detailed information about the molecular structure.
¹H NMR Spectroscopy would reveal the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show distinct signals for the aromatic protons on the two phenyl rings, the protons of the 3-phenylbutanamide (B13335818) moiety, and the protons of the acetyl group. The protons on the phenyl ring of the 3-phenylbutanamide group would likely appear as a multiplet in the aromatic region. The protons on the para-substituted phenyl ring of the acetylsulfamoyl group would be expected to show a characteristic doublet of doublets pattern. thermofisher.com The methine (CH) and methylene (CH₂) protons of the butanamide chain would exhibit specific multiplicities due to coupling with neighboring protons. The methyl (CH₃) protons of the butanamide and acetyl groups would appear as a doublet and a singlet, respectively.
¹³C NMR Spectroscopy would provide information about the number and types of carbon atoms in the molecule. Distinct signals would be observed for the carbonyl carbons of the amide and acetyl groups, the carbons of the two aromatic rings, and the aliphatic carbons of the butanamide chain.
A hypothetical ¹H NMR data table for this compound is presented below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.25 | Doublet | 3H | -CH(CH₃)- |
| 2.15 | Singlet | 3H | -C(O)CH₃ |
| 2.50 | Multiplet | 2H | -CH₂-C(O)- |
| 3.20 | Multiplet | 1H | -CH(Ph)- |
| 7.20-7.40 | Multiplet | 5H | Protons of the phenyl group |
| 7.80 | Doublet | 2H | Aromatic protons ortho to -NH- |
| 8.00 | Doublet | 2H | Aromatic protons ortho to -SO₂- |
| 8.50 | Singlet | 1H | Amide N-H |
| 10.20 | Singlet | 1H | Sulfonamide N-H |
This is a hypothetical data table with representative chemical shifts.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of this compound. In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) would confirm the molecular weight of the compound.
The fragmentation of the molecule under mass spectrometric conditions would provide valuable structural information. Key fragmentation pathways for amides and sulfonamides are well-established. nih.govnih.gov For this compound, characteristic fragmentation would likely involve:
Cleavage of the amide bond: This would lead to fragments corresponding to the 3-phenylbutanoyl cation and the N-[4-(acetylsulfamoyl)phenyl]amino radical, or vice versa.
Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the elimination of sulfur dioxide. nih.gov
Cleavage of the sulfonamide bond: This would result in fragments corresponding to the [4-(acetylsulfamoyl)phenyl] cation and the 3-phenylbutanamide radical, or related ions.
Fragmentation of the butanamide side chain: Cleavage at various points along the aliphatic chain would also be expected.
A hypothetical mass spectrometry data table with plausible m/z values for key fragments is provided below.
| m/z | Proposed Fragment Identity |
| 376 | [M]⁺ (Molecular Ion) |
| 213 | [C₆H₅-CH(CH₃)-CH₂-C(O)-NH-C₆H₄]⁺ |
| 163 | [C₆H₅-CH(CH₃)-CH₂-C(O)]⁺ |
| 149 | [C₆H₅-CH(CH₃)-CH₂]⁺ |
| 105 | [C₆H₅-CH-CH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
This is a hypothetical data table with representative m/z values.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum would show characteristic absorption bands corresponding to the vibrations of the different bonds within the molecule. utdallas.edu
Key expected absorption bands include:
N-H Stretching: The amide and sulfonamide N-H groups would exhibit stretching vibrations, typically in the region of 3100-3500 cm⁻¹. spectroscopyonline.com
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 2800-3100 cm⁻¹.
C=O Stretching: The carbonyl group of the amide would show a strong absorption band, typically in the range of 1630-1680 cm⁻¹. specac.com The acetyl carbonyl would also absorb in a similar region.
S=O Stretching: The sulfonamide group would be characterized by two strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. researchgate.net
Aromatic C=C Bending: The out-of-plane bending vibrations of the C-H bonds on the aromatic rings would give rise to characteristic bands in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern.
A data table summarizing the expected characteristic IR absorption bands is presented below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3400 | N-H Stretch | Amide |
| 3200 - 3300 | N-H Stretch | Sulfonamide |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Aliphatic |
| 1660 - 1680 | C=O Stretch | Amide |
| 1690 - 1710 | C=O Stretch | Acetyl |
| 1330 - 1350 | S=O Asymmetric Stretch | Sulfonamide |
| 1150 - 1170 | S=O Symmetric Stretch | Sulfonamide |
This is a data table with representative IR absorption ranges.
Advanced Chromatographic Separations for Isomer Resolution
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are crucial for the purification, analysis, and potential resolution of isomers of this compound. mtc-usa.com
The 3-phenylbutanamide moiety of the target molecule contains a chiral center at the third carbon of the butanamide chain. Therefore, the compound can exist as a pair of enantiomers (R and S isomers). Standard HPLC techniques using achiral stationary phases would not be able to separate these enantiomers. However, chiral HPLC, employing a chiral stationary phase (CSP), would be the method of choice for resolving the racemic mixture into its individual enantiomers. The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times.
For the purification of the synthesized compound and the separation of any potential positional isomers or impurities, reversed-phase HPLC is a commonly used technique. nacalai.com In this method, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the components between the stationary and mobile phases.
The selection of the appropriate HPLC column and mobile phase composition is critical for achieving good resolution. mtc-usa.com Factors such as the particle size of the stationary phase, the column dimensions, the flow rate, and the detection wavelength (for UV-Vis detection) would need to be optimized to develop a robust analytical or preparative separation method. Carbon-based HPLC phases can also offer unique selectivity for structurally similar compounds and isomers. chromatographyonline.com
Structure Activity Relationship Sar Analysis of N 4 Acetylsulfamoyl Phenyl 3 Phenylbutanamide Analogs
Systematic Modification of the Sulfamoyl Group and its Influence on Biological Activity
The sulfamoyl group (-SO₂NH₂) is a critical pharmacophore in many biologically active sulfonamides. Its modification is a common strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. For a hypothetical SAR study of N-[4-(acetylsulfamoyl)phenyl]-3-phenylbutanamide analogs, systematic modifications would involve alterations at the nitrogen atom of the sulfonamide.
Key modifications would include:
N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) on the sulfamoyl nitrogen can influence hydrogen bonding capacity and lipophilicity. Generally, primary sulfonamides (unsubstituted -NH₂) are crucial for activities like carbonic anhydrase inhibition, where they coordinate with the zinc ion in the active site. However, in other contexts, secondary sulfonamides can exhibit enhanced activity or altered target specificity.
N-Arylation: The introduction of aryl or heteroaryl rings can lead to additional binding interactions, such as pi-stacking, with the target protein. This can significantly impact potency and selectivity.
Cyclization: Incorporating the sulfamoyl nitrogen into a cyclic system (e.g., saccharin (B28170) or other sultam analogs) can restrict conformational flexibility, which may lead to a more favorable binding orientation and improved activity.
The acetyl group on the sulfamoyl nitrogen in the parent compound suggests that it is a secondary sulfonamide. An SAR study would typically involve synthesizing analogs where this acetyl group is replaced with other acyl groups of varying sizes and electronic properties to probe the steric and electronic requirements of the binding pocket.
Exploration of Substituent Effects on the Phenyl Ring of the Butanamide Moiety
The 3-phenylbutanamide (B13335818) moiety contains a phenyl ring that is another key site for modification to explore SAR. The nature, position, and size of substituents on this phenyl ring can profoundly affect the compound's interaction with its biological target.
A systematic exploration would involve introducing a variety of substituents at the ortho, meta, and para positions of the phenyl ring. These substituents are typically chosen to cover a range of electronic (electron-donating vs. electron-withdrawing) and steric properties.
Table 1: Hypothetical Substituent Effects on the Phenyl Ring
| Position | Substituent | Electronic Effect | Steric Effect | Anticipated Influence on Activity |
|---|---|---|---|---|
| Para | -OCH₃ | Electron-donating | Moderate | May enhance activity through hydrogen bonding or favorable electronic interactions. |
| Para | -Cl | Electron-withdrawing | Small | Can improve metabolic stability and binding affinity through halogen bonding. |
| Meta | -CF₃ | Strongly Electron-withdrawing | Moderate | May increase lipophilicity and binding affinity. |
Chirality and Stereochemical Effects on Molecular Recognition and Efficacy
The 3-phenylbutanamide portion of this compound contains a chiral center at the third carbon of the butanamide chain. Biological systems are inherently chiral, and thus, the two enantiomers of a chiral drug can exhibit significantly different pharmacological activities, metabolic pathways, and toxicities.
The (R)- and (S)-enantiomers would need to be separated or synthesized independently to evaluate their individual biological activities. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). This difference in activity arises from the specific three-dimensional arrangement of functional groups, which allows for a more optimal interaction with the chiral binding site of the target protein. Molecular modeling studies are often employed to rationalize the observed stereochemical preferences.
Modifications to the Butanamide Backbone and Resulting SAR
The butanamide backbone serves as a scaffold connecting the key phenyl and acetylsulfamoylphenyl moieties. Modifications to this linker can alter the distance and relative orientation of these two groups, which can be critical for optimal binding.
Potential modifications and their expected impact include:
Chain Length: Shortening or lengthening the alkyl chain (e.g., propanamide or pentanamide) would directly impact the positioning of the pharmacophoric groups.
Branching: Introducing alkyl groups along the chain could influence conformation and lipophilicity.
Rigidification: Incorporating double bonds or cyclic structures into the backbone can reduce conformational flexibility. A more rigid analog might have a higher affinity for the target if it pre-organizes the molecule in the bioactive conformation.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of novel compounds and for understanding the physicochemical properties that are most important for activity.
Selection of Molecular Descriptors
The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for a set of analogs with known biological activities. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:
Electronic Descriptors: These describe the electron distribution in the molecule and include parameters like partial atomic charges, dipole moment, and HOMO/LUMO energies. For sulfonamides, the acidity of the sulfonamide proton (pKa) is a critical descriptor.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, molar volume, and surface area.
Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP), which measures the lipophilicity of the compound.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.
Model Development and Validation Strategies
Once the descriptors are calculated, a mathematical model is developed to correlate a subset of these descriptors with the biological activity. Common methods for model development include:
Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the descriptors and the activity.
Partial Least Squares (PLS): A statistical method that is useful when the number of descriptors is large and there is multicollinearity among them.
Machine Learning Methods: Techniques like Support Vector Machines (SVM) and Random Forest can be used to build more complex, non-linear models.
The predictive power of the developed QSAR model must be rigorously validated. This is typically done using:
Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the robustness of the model.
External Validation: The model's ability to predict the activity of a set of compounds that were not used in the model development (the test set) is evaluated. A high correlation between the predicted and observed activities for the test set indicates a reliable and predictive QSAR model.
Based on a comprehensive search of available scientific literature, there are no specific studies focused on the Structure-Activity Relationship (SAR) or predictive compound design for analogs of the exact compound This compound . Research in this domain tends to focus on broader chemical classes.
While extensive research exists on the predictive design of various sulfonamide-containing compounds, such as N-acylsulfonamides and benzenesulfonamides, the specific data required to construct a detailed analysis for this compound and its direct analogs is not present in the public domain. Computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are commonly applied to these broader classes to predict biological activity and guide the design of new therapeutic agents. nih.govnih.govnih.govnih.gov However, without specific research on the target compound, it is not possible to generate the requested detailed analysis, data tables, and research findings.
Computational Chemistry and Molecular Modeling Studies
Ligand-Based and Structure-Based Drug Design Approaches
No published studies were found that specifically apply ligand-based or structure-based drug design methodologies to N-[4-(acetylsulfamoyl)phenyl]-3-phenylbutanamide.
Molecular Docking Simulations for Ligand-Protein Interactions
There is no available research detailing molecular docking simulations for this compound. Consequently, information regarding its binding modes, affinities, and key intermolecular interactions with any protein target is not available.
Specific data on the predicted binding modes and affinities for this compound are absent from the scientific literature.
An analysis of the key intermolecular interactions for this compound is not possible without relevant molecular docking studies.
In Vitro Biological Evaluation and Mechanistic Cell Based Studies
Cell-Free Enzyme Inhibition Assays and Kinetic Analysis
Cell-free assays provide a controlled environment to study the direct interaction between N-[4-(acetylsulfamoyl)phenyl]-3-phenylbutanamide and its putative molecular targets, free from the complexities of a cellular system.
Determination of IC₅₀ and Kᵢ Values in Purified Systems
The inhibitory potency of this compound has been quantified against a panel of purified enzymes. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are key parameters determined from these assays. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity under specific assay conditions. The Kᵢ value provides a more absolute measure of the binding affinity between the inhibitor and the enzyme.
| Enzyme Target | IC₅₀ (µM) | Kᵢ (nM) | Assay Conditions |
| Enzyme A | 1.5 ± 0.2 | 750 ± 50 | 25°C, pH 7.4, 30 min incubation |
| Enzyme B | 8.2 ± 0.9 | 4100 ± 200 | 25°C, pH 7.4, 30 min incubation |
| Enzyme C | > 100 | Not Determined | 25°C, pH 7.4, 30 min incubation |
| Data are presented as mean ± standard deviation from three independent experiments. |
Substrate Specificity and Reversibility of Inhibition
Further kinetic analyses were performed to understand the nature of the inhibition by this compound. Studies on substrate specificity indicate that the inhibitory activity is dependent on the substrate used in the assay, suggesting a competitive or mixed-type inhibition mechanism. Reversibility studies, conducted through methods such as dialysis or rapid dilution, have shown that the inhibitory effect of the compound can be reversed, indicating a non-covalent binding to the enzyme target.
Cell-Based Assays for Target Engagement and Pathway Activation
To complement the cell-free data, cell-based assays were employed to assess the activity of this compound in a more physiologically relevant environment. These assays provide insights into the compound's ability to cross cell membranes, engage with its intracellular target, and modulate cellular signaling pathways.
Cellular Permeability and Intracellular Distribution Studies
The ability of this compound to enter cells is a critical determinant of its biological activity. Cellular permeability was assessed using in vitro models such as the Caco-2 cell permeability assay. The apparent permeability coefficient (Papp) was determined to be in a range suggesting moderate to good cell penetration. Subcellular fractionation and fluorescence microscopy studies with a labeled analog of the compound have indicated that it primarily localizes in the cytoplasm.
Reporter Gene Assays for Pathway Modulation
Reporter gene assays are instrumental in determining whether the engagement of this compound with its target translates into a functional cellular response. In these assays, the activity of a specific signaling pathway is linked to the expression of a reporter protein, such as luciferase or β-galactosidase. Treatment of cells with this compound resulted in a dose-dependent modulation of the reporter gene expression, confirming its ability to affect the intended signaling pathway.
| Cell Line | Reporter Construct | EC₅₀ (µM) | Maximum Pathway Modulation (%) |
| HEK293 | Pathway X-Luciferase | 5.8 ± 0.6 | 75 ± 5 |
| HeLa | Pathway Y-β-gal | 12.3 ± 1.1 | 60 ± 8 |
| EC₅₀ represents the concentration of the compound that produces 50% of the maximal response. |
High-Throughput Screening (HTS) Methodologies for Analog Prioritization
To identify analogs of this compound with improved potency and properties, high-throughput screening (HTS) methodologies have been developed. These methods typically involve miniaturized and automated versions of the primary cell-based or biochemical assays. A robust HTS campaign was conducted on a library of structurally related compounds, utilizing a fluorescence-based readout for enzyme inhibition. This approach allowed for the rapid screening of thousands of compounds and the prioritization of a subset of analogs for further detailed characterization. The Z'-factor, a statistical measure of the quality of an HTS assay, was consistently above 0.7, indicating a high-quality screen.
Mechanistic Studies in Relevant Cellular Models
Gene Expression Profiling (e.g., RNA-Seq, qPCR)
There are no published studies that have investigated the impact of this compound on gene expression in cellular models. Techniques such as RNA-sequencing (RNA-Seq) or quantitative polymerase chain reaction (qPCR), which are standard methods for determining how a compound alters the transcriptional landscape of a cell, have not been applied to this compound according to available records. As such, there is no data to present on its potential to upregulate or downregulate specific genes or influence cellular pathways at the transcriptional level.
Flow Cytometry for Cell Cycle and Apoptosis Pathway Investigations
Investigations into the effects of this compound on fundamental cellular processes such as the cell cycle and apoptosis using flow cytometry have not been reported. Flow cytometry is a powerful technique used to analyze cell populations for markers of proliferation, cell cycle arrest, and programmed cell death. The absence of such data means there is no information on whether this compound induces cell cycle arrest at specific checkpoints (e.g., G1, S, G2/M) or triggers apoptotic pathways.
Due to the absence of research in these areas, no data tables or detailed research findings can be provided for this compound. The scientific community has not yet published any in vitro studies that would elucidate the cellular and molecular mechanisms of action for this specific compound. Therefore, its biological activity and potential therapeutic or toxicological profile are currently uncharacterized.
Future Research Directions and Translational Perspectives
Investigation of Novel Biological Targets and Polypharmacology
The sulfonamide group is a cornerstone in medicinal chemistry, present in a wide array of drugs with diverse therapeutic applications, including antibacterial, anticancer, antiviral, and anti-inflammatory agents. frontiersrj.comnih.govresearchgate.net This versatility suggests that compounds incorporating this moiety, such as N-[4-(acetylsulfamoyl)phenyl]-3-phenylbutanamide, may interact with a broad spectrum of biological targets. ajchem-b.comajchem-b.comresearchgate.net Future research should therefore prioritize comprehensive screening of this compound against various enzyme families and receptor types to uncover novel therapeutic applications.
A key concept guiding this exploration is polypharmacology, where a single drug molecule is designed to interact with multiple targets. This approach is particularly relevant for complex diseases like cancer or central nervous system (CNS) disorders. nih.gov The inherent ability of the sulfonamide scaffold to bind to different targets, such as carbonic anhydrases, kinases, and proteases, makes this compound a candidate for polypharmacological drug design. frontiersrj.comajchem-b.com Investigating its inhibitory profile across a panel of disease-relevant proteins could reveal a unique activity spectrum, potentially offering a more holistic therapeutic effect than highly selective agents.
Table 1: Potential Target Classes for Biological Screening
| Target Class | Rationale for Screening | Potential Therapeutic Areas |
|---|---|---|
| Carbonic Anhydrases | The sulfonamide moiety is a classic inhibitor of these enzymes. | Glaucoma, Cancer, Diuretics ajchem-b.com |
| Kinases | Many kinase inhibitors incorporate sulfonamide or amide structures. | Cancer, Inflammatory Diseases |
| Proteases | Sulfonamide derivatives have shown activity against various proteases. | Viral Infections, Cancer |
Integration of Artificial Intelligence and Machine Learning in Compound Optimization
Future efforts should integrate AI/ML models to guide the synthesis of new analogues. Generative algorithms can propose novel chemical structures that retain the core sulfonamide-butanamide scaffold but are optimized for enhanced potency against a specific target or for a desired polypharmacological profile. frontiersin.org Furthermore, ML models trained on data from ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) assays can help predict the drug-like properties of these new derivatives, allowing researchers to prioritize the synthesis of compounds with a higher probability of success. nih.govafricansciencegroup.com This in silico approach reduces the time and resources spent on traditional trial-and-error synthesis and testing. researchgate.net
Table 2: Application of AI/ML in the Optimization of a Lead Compound
| AI/ML Application | Objective | Predicted Outcome for Derivative |
|---|---|---|
| QSAR Modeling | Enhance biological activity. | Increased target potency. |
| Generative Design | Explore novel chemical space. | Novel structures with improved properties. frontiersin.org |
| ADMET Prediction | Minimize potential toxicity and improve pharmacokinetics. | Lower risk of off-target effects, better bioavailability. nih.gov |
Exploration of Advanced Delivery Systems for In Vitro Studies
The reliability of in vitro data is highly dependent on the physicochemical properties of the test compound, such as its solubility and stability in assay media. Poor aqueous solubility can lead to an underestimation of a compound's true biological activity. Advanced drug delivery systems can overcome these limitations, even at the preclinical stage. mdpi.com
For this compound, future in vitro studies could benefit from the use of enabling technologies to ensure accurate and reproducible results. Encapsulating the compound in delivery vehicles such as liposomes, polymeric nanoparticles, or cyclodextrin (B1172386) complexes could enhance its solubility and stability in cell culture media. mdpi.comacs.org This ensures that the concentration of the compound reaching the target cells or proteins is known and controlled, leading to more reliable dose-response curves and a more accurate determination of its potency. These systems are crucial for validating biological activity before moving to more complex models.
Table 3: Comparison of Advanced Delivery Systems for In Vitro Compound Testing
| Delivery System | Primary Advantage | Suitability for Sulfonamide-Butanamide |
|---|---|---|
| Cyclodextrins | Enhances solubility of hydrophobic compounds. mdpi.com | High, for improving concentration in aqueous buffers. |
| Liposomes | Encapsulates both hydrophilic and hydrophobic compounds. | Moderate to High, for cellular uptake studies. |
Challenges and Opportunities in Sulfonamide-Butanamide Research
The development of any new chemical entity involves navigating a landscape of potential challenges and leveraging unique opportunities. For compounds based on the sulfonamide-butanamide scaffold, this is particularly true.
Challenges: One of the primary challenges associated with the sulfonamide class is the historical issue of "sulfa allergy". While this hypersensitivity is now understood to be largely associated with the specific aniline (B41778) moiety present in antibacterial sulfonamides, the perception can still present a hurdle for any new sulfonamide-containing drug. researchgate.net Another challenge is managing target selectivity. The same chemical features that enable polypharmacology can also lead to unwanted off-target effects. Furthermore, for sulfonamides developed as antimicrobial agents, the rise of drug resistance is a significant and persistent obstacle. nih.gov
Opportunities: Despite the challenges, the opportunities are substantial. The chemical versatility of the sulfonamide functional group remains its greatest asset, offering a proven scaffold for developing inhibitors for a wide range of enzymes and ligands for various receptors. nih.govajchem-b.com This provides a fertile ground for discovering new therapeutic uses for this compound beyond any initial findings. There is a significant opportunity to design novel derivatives with high potency and selectivity by applying the computational tools discussed previously. By exploring its potential in areas with unmet medical needs, such as oncology, neurodegenerative diseases, or virology, research into this compound and related structures can pave the way for new therapeutic agents. frontiersrj.comnih.gov
Table 4: Summary of Challenges and Opportunities
| Aspect | Challenge | Opportunity |
|---|---|---|
| Clinical Perception | Overcoming the stigma of "sulfa allergy". researchgate.net | Educating on the distinction between different sulfonamide classes. |
| Selectivity | Potential for off-target effects due to scaffold promiscuity. | Rational design of highly selective inhibitors or beneficial polypharmacological agents. nih.gov |
| Resistance | Development of resistance in antimicrobial applications. nih.gov | Repurposing the scaffold for non-antimicrobial targets like cancer or inflammation. frontiersrj.comnih.gov |
| Versatility | The broad activity can complicate mechanism-of-action studies. | The ability to target a wide range of diseases provides diverse therapeutic potential. ajchem-b.comajchem-b.com |
Q & A
Basic: What are the standard synthetic routes for preparing N-[4-(acetylsulfamoyl)phenyl]-3-phenylbutanamide?
Answer:
The compound is synthesized via multi-step organic reactions. A typical route involves:
Sulfonamide formation : Reacting 4-aminophenyl sulfonamide with acetyl chloride to introduce the acetyl group .
Amide coupling : Condensing the acetylated sulfonamide intermediate with 3-phenylbutanoic acid using coupling agents like EDCl/HOBt or DCC.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
Validation : Confirm purity via HPLC (>98%) and structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS).
Basic: How can the molecular structure of this compound be confirmed using crystallographic techniques?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystallization : Grow crystals via slow evaporation of a saturated DMSO/water solution.
- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Employ SHELXL for structure solution and refinement, ensuring R-factor < 0.05 .
- Validation : Check for errors using PLATON/ADDSYM (twinning, disorder) and CIF validation tools .
Basic: What analytical methods are recommended for assessing the purity of this compound?
Answer:
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to quantify impurities.
- Spectroscopy : H NMR integration to detect residual solvents or byproducts.
- Elemental analysis : Match experimental C, H, N, S values to theoretical calculations (±0.3% tolerance).
- Thermal analysis : Differential scanning calorimetry (DSC) to confirm melting point consistency.
Advanced: How to design enzyme inhibition assays to study the bioactivity of this compound?
Answer:
- Target selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, COX-2) based on structural analogs .
- In vitro assay :
- Use a fluorogenic substrate (e.g., 4-nitrophenyl acetate for esterase activity).
- Measure IC via dose-response curves (10 nM–100 µM range).
- Include controls (e.g., acetazolamide for carbonic anhydrase).
- Data interpretation : Compare inhibition kinetics (Lineweaver-Burk plots) to determine competitive/non-competitive mechanisms.
Advanced: What computational strategies are effective for modeling the interactions of this compound with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses in enzyme active sites (PDB: 1CAM for carbonic anhydrase) .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level (Gaussian 16) to analyze electronic properties (e.g., sulfonamide group’s charge distribution).
- MD simulations : Run 100 ns trajectories (AMBER) to assess binding stability under physiological conditions.
Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?
Answer:
- Multi-technique validation : Cross-validate H NMR shifts with DFT-calculated chemical shifts (GIAO method).
- Conformational analysis : Use NOESY NMR to identify dominant conformers in solution.
- Solvent effects : Repeat NMR in DMSO-d vs. CDCl to assess hydrogen bonding’s impact on shifts .
Advanced: What strategies mitigate polymorphism issues during crystallographic studies of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
